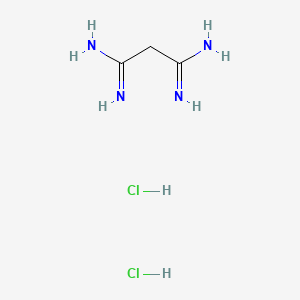
3-(2H-1,2,3-triazol-2-yl)phenol
Vue d'ensemble
Description
3-(2H-1,2,3-triazol-2-yl)phenol is a compound that belongs to the class of 1,2,3-triazoles, which are nitrogen-containing heterocyclic compounds. These compounds are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . This compound has a molecular formula of C8H7N3O and a molecular weight of 161.16 g/mol . It is a yellow crystalline solid with good thermal and chemical stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,2,3-triazol-2-yl)phenol can be achieved through various methods. One common approach is the “click chemistry” method, which involves the cycloaddition of azides and alkynes to form 1,2,3-triazoles . This reaction is typically carried out in the presence of a copper catalyst under mild conditions. Another method involves the use of nitrogen anion intermediates arylated with halogenated aromatics .
Industrial Production Methods
Industrial production of 1,2,3-triazoles, including this compound, often involves large-scale cycloaddition reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Solvents such as dimethyl sulfoxide and dimethylformamide are commonly used in these processes .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2H-1,2,3-triazol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with halogenated compounds to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Halogenated compounds, often in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted triazole derivatives, which can have different functional groups attached to the phenolic ring .
Applications De Recherche Scientifique
3-(2H-1,2,3-triazol-2-yl)phenol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(2H-1,2,3-triazol-2-yl)phenol involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors in the biological system, leading to inhibition or activation of specific biochemical pathways . For example, it can inhibit the activity of certain enzymes involved in microbial growth, making it an effective antimicrobial agent .
Comparaison Avec Des Composés Similaires
3-(2H-1,2,3-triazol-2-yl)phenol can be compared with other similar compounds, such as:
1,2,4-Triazole: Another triazole compound with similar chemical properties but different biological activities.
Indole derivatives: Compounds with a similar heterocyclic structure but different functional groups and applications.
Pyrazole derivatives: Compounds with a similar five-membered ring structure but different nitrogen atom positions.
The uniqueness of this compound lies in its specific combination of chemical stability, biological activity, and versatility in various applications .
Propriétés
IUPAC Name |
3-(triazol-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-8-3-1-2-7(6-8)11-9-4-5-10-11/h1-6,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHZINPGQOQTQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N2N=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-Oxabicyclo[5.1.0]oct-2-ene](/img/structure/B3385805.png)
![1-Benzyl-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridine-7-carbonitrile](/img/structure/B3385819.png)


![9-Oxabicyclo[6.1.0]non-2-ene](/img/structure/B3385834.png)

![2-{[(2-Chlorophenyl)methoxy]methyl}oxirane](/img/structure/B3385843.png)

![2-[4-(Benzyloxy)-2-methylphenyl]acetonitrile](/img/structure/B3385867.png)

